4-(4-Chlorophenyl)-D-phenylalanine
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Overview
Description
4-(4-Chlorophenyl)-D-phenylalanine is a synthetic amino acid derivative characterized by the presence of a chlorophenyl group attached to the phenylalanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-D-phenylalanine typically involves the chlorination of phenylalanine derivatives. One common method is the direct chlorination of phenylalanine using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as catalytic chlorination. This process uses a catalyst to facilitate the chlorination reaction, thereby increasing the reaction rate and yield. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylalanine derivatives with various functional groups.
Scientific Research Applications
4-(4-Chlorophenyl)-D-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylalanine: Similar structure but lacks the D-configuration.
4-Bromophenylalanine: Contains a bromine atom instead of chlorine.
4-Fluorophenylalanine: Contains a fluorine atom instead of chlorine.
Uniqueness
4-(4-Chlorophenyl)-D-phenylalanine is unique due to its specific stereochemistry (D-configuration) and the presence of the chlorophenyl group. This combination can result in distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(2R)-2-amino-3-[4-(4-chlorophenyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(17)15(18)19/h1-8,14H,9,17H2,(H,18,19)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAJOMWNXOKORZ-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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